molecular formula C16H26O2S2 B12587187 (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL CAS No. 649748-80-1

(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL

Cat. No.: B12587187
CAS No.: 649748-80-1
M. Wt: 314.5 g/mol
InChI Key: BIWXUKGIXZAVJR-GUXCAODWSA-N
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Description

(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains both sulfinyl and sulfanyl groups, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzenesulfinyl chloride and butyl mercaptan.

    Formation of Sulfinyl Intermediate: The reaction between benzenesulfinyl chloride and a suitable nucleophile, such as an alcohol or amine, forms the sulfinyl intermediate.

    Addition of Butylsulfanyl Group: The butylsulfanyl group is introduced through a nucleophilic substitution reaction, where butyl mercaptan reacts with the sulfinyl intermediate.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (2R,3R) configuration.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal yields.

    Purification: Techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: Both sulfinyl and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other biomolecules that the compound interacts with.

    Pathways Involved: The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-OL
  • (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(ethylsulfanyl)hexan-3-OL

Uniqueness

  • Structural Features : The presence of the butylsulfanyl group distinguishes it from similar compounds with different alkyl groups.
  • Reactivity : The specific configuration and functional groups contribute to its unique reactivity and potential applications.

Properties

CAS No.

649748-80-1

Molecular Formula

C16H26O2S2

Molecular Weight

314.5 g/mol

IUPAC Name

(2R,3R)-2-butylsulfanyl-1-[(S)-phenylsulfinyl]hexan-3-ol

InChI

InChI=1S/C16H26O2S2/c1-3-5-12-19-16(15(17)9-4-2)13-20(18)14-10-7-6-8-11-14/h6-8,10-11,15-17H,3-5,9,12-13H2,1-2H3/t15-,16+,20+/m1/s1

InChI Key

BIWXUKGIXZAVJR-GUXCAODWSA-N

Isomeric SMILES

CCCCS[C@@H](C[S@](=O)C1=CC=CC=C1)[C@@H](CCC)O

Canonical SMILES

CCCCSC(CS(=O)C1=CC=CC=C1)C(CCC)O

Origin of Product

United States

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